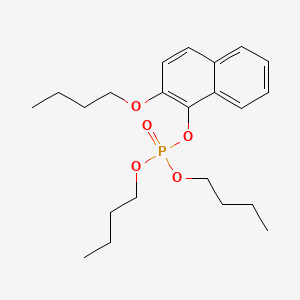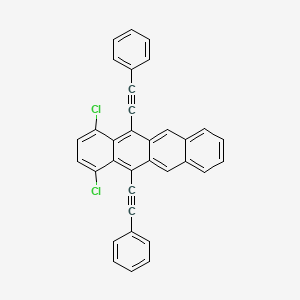
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is a synthetic organic compound belonging to the class of naphthalene derivatives. It is composed of two phenylethynyl groups connected to a central naphthalene ring, with chlorine atoms at the 1 and 4 positions. This compound is known for its fluorescent properties and is used in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracenequinone and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or THF (tetrahydrofuran).
Catalysts: Palladium catalysts, such as Pd(PPh3)4, are commonly used to facilitate the coupling reactions.
Reaction Steps: The phenylacetylene is added to the tetracenequinone in the presence of the palladium catalyst, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in lightsticks and other luminescent applications.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and electronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene involves its interaction with molecular targets through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and diagnostic applications. The pathways involved include energy transfer processes and interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A similar compound with phenylethynyl groups but without chlorine atoms.
9,10-Bis(phenylethynyl)anthracene: Another related compound used in luminescent applications.
Rubrene: A polycyclic aromatic hydrocarbon with similar fluorescent properties.
Uniqueness
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can influence its reactivity and fluorescent properties. This makes it particularly useful in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
80034-37-3 |
|---|---|
Molekularformel |
C34H18Cl2 |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
1,4-dichloro-5,12-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H18Cl2/c35-31-19-20-32(36)34-28(18-16-24-11-5-2-6-12-24)30-22-26-14-8-7-13-25(26)21-29(30)27(33(31)34)17-15-23-9-3-1-4-10-23/h1-14,19-22H |
InChI-Schlüssel |
ZUCYCTZGGQBODB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


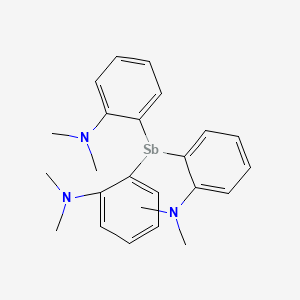
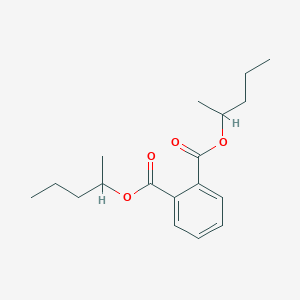
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
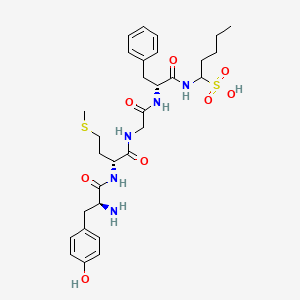


![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)

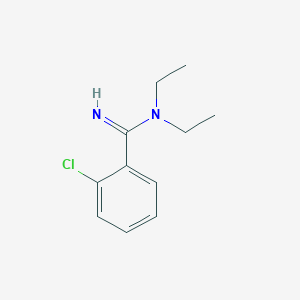
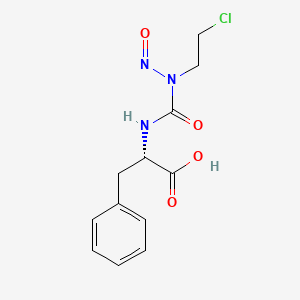
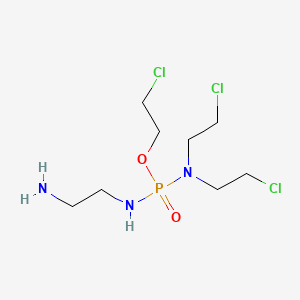
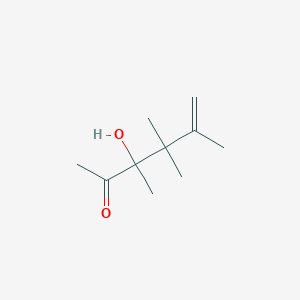
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
